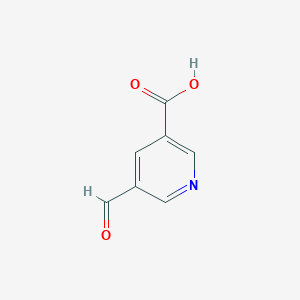

5-Formylnicotinic acid

説明

5-Formylnicotinic acid is a pyridine derivative featuring a formyl (-CHO) substituent at the 5-position of the nicotinic acid scaffold. The formyl group enhances electrophilicity, making these compounds valuable intermediates in pharmaceutical synthesis and organic transformations.

特性

IUPAC Name |

5-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIRSRZETDXDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406281 | |

| Record name | 5-FORMYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893723-55-2 | |

| Record name | 5-FORMYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 5-Formylnicotinic acid can be synthesized through various methods. One common approach involves the formylation of nicotinic acid derivatives. For instance, nicotinic acid can be treated with formylating agents under controlled conditions to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production of 5-Formylnicotinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

化学反応の分析

Oxidation

The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline conditions.

-

Product : 5-Carboxynicotinic acid.

This reaction is analogous to the oxidation of aldehydes in general organic chemistry .

Reduction

Reduction of the formyl group to a hydroxymethyl (-CH₂OH) group can be achieved with:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol/ethanol.

Condensation Reactions

The aldehyde group can undergo nucleophilic addition with amines or hydrazines:

-

Reagents : Hydrazine derivatives (e.g., arylhydrazides).

-

Product : Hydrazones or imines (e.g., 5-(hydrazono)nicotinic acid derivatives) .

Electrophilic Substitution

The aromatic ring of nicotinic acid is reactive toward electrophilic substitution:

-

Nitration : Concentrated nitric acid (HNO₃) introduces nitro groups at positions para or meta to the carboxylic acid.

-

Halogenation : Bromine (Br₂) in acetic acid adds halogen atoms to the ring .

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group can lose CO₂:

-

Reagents : Phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).

Enzymatic Degradation Pathways

While not directly studied for 5-formylnicotinic acid, insights from microbial nicotinate metabolism suggest potential pathways:

-

Hydrolysis : The carboxylic acid group may undergo hydrolysis to yield α-hydroxyglutaramate under enzymatic conditions .

-

Oxidative Cleavage : Similar to fungal pathways, the formyl group could be metabolized via NAD-dependent dehydrogenases or oxidases .

Biological and Pharmacological Relevance

The formyl group enhances reactivity, enabling interactions with biological targets:

-

FPRL1 Agonism : Formylated derivatives (e.g., hydrazones) activate formyl peptide receptor-like 1 (FPRL1), inducing immune responses like TNF-α production .

-

Enzyme Inhibition : The aldehyde functionality may covalently bind to enzymes (e.g., via Schiff base formation), modulating activity .

Data Table: Key Reactions of 5-Formylnicotinic Acid

科学的研究の応用

Scientific Research Applications

5-Formylnicotinic acid has a wide range of applications across different scientific disciplines:

Chemistry

- Building Block for Organic Synthesis : It serves as a key intermediate in the synthesis of more complex organic compounds.

- Reagent in Chemical Reactions : The compound is utilized in various chemical reactions due to its reactive formyl group, which can undergo oxidation to carboxylic acids or reduction to alcohols.

Biology

- Enzyme Inhibition Studies : Research has indicated that 5-formylnicotinic acid may inhibit specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms.

- Interaction with Nicotinic Receptors : The compound's structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission.

Medicine

- Potential Therapeutic Agent : Preliminary studies suggest that 5-formylnicotinic acid may possess neuroprotective and anti-inflammatory properties. It could be explored as a lead compound for developing treatments for neurodegenerative diseases and inflammatory conditions.

- Drug Development : Its ability to modulate biological pathways makes it a candidate for drug discovery efforts targeting various diseases.

Recent studies have highlighted the biological activities associated with 5-formylnicotinic acid:

- Neuroprotective Effects : The compound may protect neurons from oxidative stress, potentially benefiting conditions like Alzheimer's disease.

- Anti-inflammatory Properties : It could modulate inflammatory responses, suggesting applications in treating chronic inflammatory diseases.

- Antioxidant Activity : Initial findings indicate that it may scavenge free radicals, contributing to its antioxidant potential.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and applications of 5-formylnicotinic acid:

-

Binding Affinity Studies :

- Research demonstrated that this compound exhibits significant binding affinity for α7-nAChR subtypes, which are implicated in cognitive functions and neuroprotection.

-

In Vitro Studies :

- In vitro experiments indicated that 5-formylnicotinic acid can reduce oxidative stress markers in neuronal cell lines, suggesting its potential role as a neuroprotective agent.

-

Anti-inflammatory Effects :

- Studies have shown that the compound can inhibit pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, indicating its therapeutic potential in inflammatory diseases.

作用機序

The mechanism of action of 5-Formylnicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. These interactions can lead to changes in cellular processes and metabolic pathways .

類似化合物との比較

Key Observations:

Electronic Effects :

- The formyl group in 5-(4-formylphenyl)nicotinic acid increases electrophilicity, facilitating nucleophilic additions (e.g., in Schiff base formation) .

- In contrast, the carboxyl group in 5-(3-carboxyphenyl)nicotinic acid enhances water solubility and acidity (pKa ~2-3), making it suitable for ionic interactions in drug formulations .

Steric and Metabolic Properties :

- The fluorine atom in 5-(2-fluorophenyl)-2-hydroxynicotinic acid improves metabolic stability by resisting cytochrome P450-mediated oxidation, a critical feature in drug design .

- Methoxy groups (e.g., in 5-((4-formyl-6-methoxypyridin-3-yloxy)methyl)nicotinic acid) can hinder crystallization, complicating purification but enhancing solubility in organic solvents .

生物活性

5-Formylnicotinic acid (5-FNA) is a derivative of nicotinic acid (niacin), which is known for its various biological activities and potential therapeutic applications. This article discusses the biological activity of 5-FNA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

5-Formylnicotinic acid is characterized by the presence of a formyl group at the 5-position of the nicotinic acid structure. Its chemical formula is C_7H_6N_2O_2, and it is recognized for its role in various biochemical pathways, particularly in the metabolism of nicotinic acid derivatives.

Pharmacological Effects

5-FNA exhibits several pharmacological properties that contribute to its biological activity:

- Anti-inflammatory Activity : Research indicates that 5-FNA can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

- Antioxidant Properties : The compound has been shown to exhibit antioxidant effects, which may help in reducing oxidative stress in cells .

- Neuroprotective Effects : Preliminary studies suggest that 5-FNA may play a role in protecting neuronal cells from damage due to oxidative stress, potentially benefiting conditions such as neurodegenerative diseases .

The biological activity of 5-FNA can be attributed to several mechanisms:

- NAD+ Precursor : As a derivative of niacin, 5-FNA contributes to the synthesis of NAD+, a crucial coenzyme involved in redox reactions and cellular metabolism. This role is vital for maintaining cellular energy homeostasis and regulating metabolic pathways .

- Regulation of Gene Expression : 5-FNA may influence gene expression through its effects on NAD+-dependent enzymes, such as sirtuins, which are involved in various cellular processes including aging and stress responses .

- Inhibition of Lipid Metabolism : Similar to nicotinic acid, 5-FNA can affect lipid metabolism by inhibiting lipoprotein lipase activity, leading to altered lipid profiles in circulation .

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential therapeutic applications of 5-FNA:

- Case Study on Neuroprotection : A study investigated the neuroprotective effects of 5-FNA in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with 5-FNA significantly reduced neuronal cell death and improved cell viability compared to controls .

- Metabolic Effects in Diabetic Models : In diabetic animal models, administration of 5-FNA demonstrated improved insulin sensitivity and glucose metabolism, suggesting its potential as a therapeutic agent for metabolic disorders .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。